2-oxo-2H-pyran-3-carboxylic acid
Overview
Description
2-oxo-2H-pyran-3-carboxylic acid, also known as coumalic acid, is a heterocyclic organic compound with the molecular formula C6H4O4. It is characterized by a pyran ring fused with a carboxylic acid group and a ketone group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of 2-oxo-2H-pyran-3-carboxylic acid are caspases-3, -8, and -9 in HL-60 cells . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis), and inflammation .
Mode of Action
This compound is a cyclic α,β-unsaturated ketone . It interacts with its targets (caspases-3, -8, and -9) by activating them, albeit weakly . The activation of these caspases can lead to programmed cell death or apoptosis .
Result of Action
The activation of caspases-3, -8, and -9 by this compound can lead to apoptosis . This results in the orderly and efficient removal of damaged cells, thereby maintaining the health and integrity of tissues and organs in the body .
Biochemical Analysis
Biochemical Properties
It is known that it is a stereoselective and high yielding decarboxylated primary amino acid . It is used for the synthesis of chiral pharmaceuticals, including medicines that treat diabetes mellitus and other metabolic disorders .
Cellular Effects
A related compound, Methyl 2-oxo-2H-pyran-3-carboxylate, has been used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-pyran-3-carboxylic acid typically involves the cyclization of appropriate precursors. . This method involves the use of dienones and specific catalysts under controlled conditions to form the pyran ring structure.
Industrial Production Methods
Industrial production of this compound often involves the use of readily available starting materials and efficient catalytic processes. The exact methods can vary, but they generally aim to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include esters, amides, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-oxo-2H-pyran-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-oxo-2H-pyran-3-carboxylic acid can be compared with other similar compounds, such as:
Coumalic acid:
Methyl 2-oxo-2H-pyran-3-carboxylate: This ester derivative has similar chemical properties but different reactivity due to the presence of the ester group.
2H-Pyran-2-one: This compound lacks the carboxylic acid group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-oxopyran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDUSDULLYAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356041 | |
Record name | 2-oxo-2H-pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3040-20-8 | |
Record name | 2-oxo-2H-pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the newly discovered compound 4-hydroxy-5-methoxy-2-oxo-2H-pyran-3-carboxylic acid?
A1: The research article primarily focuses on identifying and characterizing the phenolic compounds present in Thymus munbyanus subsp. ciliatus and evaluating their antioxidant potential []. While the study successfully isolated and characterized 4-hydroxy-5-methoxy-2-oxo-2H-pyran-3-carboxylic acid using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), it doesn't delve into the compound's specific mechanisms of action, stability, or other properties beyond its antioxidant activity.
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